Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride
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Overview
Description
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with bromoacetaldehyde under acidic conditions to form the imidazo[2,1-b]thiazole core. The resulting compound is then treated with methylamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. This method allows for precise control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazo[2,1-b]thiazol-3-ylmethanone.
Reduction: Imidazo[2,1-b]thiazol-3-ylmethanol.
Substitution: Various substituted imidazo[2,1-b]thiazol-3-ylmethanamines.
Scientific Research Applications
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[2,1-b]thiazol-6-ylethanamine hydrochloride
- Imidazo[2,1-b]thiazol-6-ylpropanoic acid hydrochloride
- Imidazo[2,1-b]thiazol-6-ylethylamine dihydrochloride
Uniqueness
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H8ClN3S |
---|---|
Molecular Weight |
189.67 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H |
InChI Key |
DNIADKFKHXBYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CSC2=N1)CN.Cl |
Origin of Product |
United States |
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